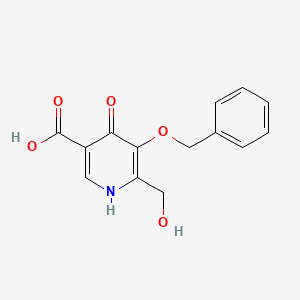![molecular formula C9H10O3 B8717269 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol](/img/structure/B8717269.png)
3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol: is a heterocyclic organic compound that features a benzodioxepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile intermediate. This intermediate is then hydrolyzed to yield the desired ketone, which can be further converted to the target compound through various chemical transformations .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the benzodioxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential as a β-adrenergic stimulant, which could be useful in the development of new medications for respiratory conditions such as asthma .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol as a β-adrenergic stimulant involves its interaction with β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of various physiological processes, including heart rate and bronchial dilation . The compound binds to these receptors, activating them and leading to the desired physiological effects.
Comparación Con Compuestos Similares
3,4-dihydro-2H-1,5-benzodioxepin: This compound shares a similar core structure but lacks the hydroxyl group at the 3-position.
2H-1,5-benzodioxepin-2-carboxylic acid:
Uniqueness: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol is unique due to the presence of the hydroxyl group at the 3-position, which allows for additional chemical modifications and interactions. This functional group enhances its potential as a versatile intermediate in organic synthesis and its activity as a β-adrenergic stimulant .
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-1,5-benzodioxepin-3-ol |
InChI |
InChI=1S/C9H10O3/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4,7,10H,5-6H2 |
Clave InChI |
QETZKHPIZAYADG-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B8717194.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-](/img/structure/B8717202.png)




![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8717251.png)






